molecular formula C14H22ClNO2 B14155216 4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride CAS No. 462599-72-0

4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride

Cat. No.: B14155216
CAS No.: 462599-72-0
M. Wt: 271.78 g/mol
InChI Key: FMAFTFUJYBUYCZ-UHFFFAOYSA-N
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Description

4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoates. These compounds are characterized by a phenyl group attached to a propanoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride typically involves the reaction of 4-[(tert-butylamino)methyl]phenol with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoates.

Scientific Research Applications

4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(Tert-butylamino)methyl]phenol: A precursor in the synthesis of 4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride.

    Phenylpropanoic acid: Another related compound with similar structural features.

    Tert-butylamine: A common reagent used in the synthesis of various tert-butyl derivatives.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

CAS No.

462599-72-0

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

[4-[(tert-butylamino)methyl]phenyl] propanoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-5-13(16)17-12-8-6-11(7-9-12)10-15-14(2,3)4;/h6-9,15H,5,10H2,1-4H3;1H

InChI Key

FMAFTFUJYBUYCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)CNC(C)(C)C.Cl

Origin of Product

United States

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